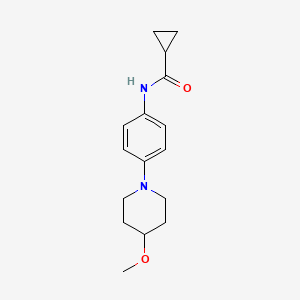

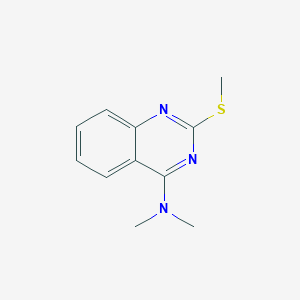

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanecarboxamide and related compounds involves multi-step reactions with high specificity. For instance, the synthesis of a related compound with antiproliferative activity was achieved by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization processes . Another compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was synthesized using a multi-step nucleophilic substitution reaction starting from commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, followed by ester hydrolysis . These methods demonstrate the complexity and precision required in the synthesis of cyclopropane carboxamide derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a cyclopropane carboxamide core, which is a common feature in this class of compounds. The crystal structure of one such compound with antiproliferative activity was determined, providing insights into its three-dimensional conformation and potential interaction with biological targets . The structural confirmation of these compounds is typically achieved using spectroscopic methods such as 1H NMR and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are carefully orchestrated to ensure the correct attachment of various functional groups to the cyclopropane carboxamide core. For example, the condensation reactions used in the synthesis of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl)phenyl)cyclopropane carboxamide involve the reaction of chalcone derivatives with malononitrile in the presence of ammonium acetate . These reactions are crucial for the formation of the final compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structures. The presence of different substituents on the phenyl ring and the cyclopropane carboxamide core can significantly affect properties such as solubility, stability, and reactivity. The biological activity determination of these compounds, such as their inhibitory activity against cancer cell lines, is a direct result of their chemical properties . The spectral data obtained from IR, 1H NMR, and mass spectrometry provide valuable information about the physical and chemical characteristics of these compounds .

Case Studies and Biological Activity

The compounds synthesized in these studies have been subjected to biological screening to evaluate their potential therapeutic applications. The compound with antiproliferative activity showed significant inhibitory effects on some cancer cell lines, suggesting its potential use in cancer treatment . Similarly, the cyanopyridine derivatives were screened for antimicrobial activities, highlighting their relevance in pharmaceutical and agricultural applications . These case studies demonstrate the importance of synthesizing and analyzing new compounds for their potential to address various health-related issues.

Scientific Research Applications

Met Kinase Inhibition

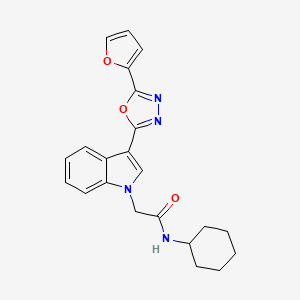

Compounds structurally related to N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanecarboxamide have been identified as potent and selective inhibitors of the Met kinase superfamily. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration, advancing to phase I clinical trials due to their efficacy and safety profiles (G. M. Schroeder et al., 2009).

Serotonin Receptor Antagonism

Another area of research involves the development of compounds as antagonists for serotonin receptors, which could be relevant for This compound . Specifically, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides were prepared for potential PET tracers of serotonin 5-HT(1A) receptors, showing high affinity and selectivity, which could be indicative of the therapeutic potential in neuropsychiatric disorders (Gonzalo García et al., 2014).

Antiproliferative Activity

A compound with a similar structural motif, 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide , exhibited significant antiproliferative activity against cancer cell lines, suggesting a potential application in cancer research for compounds like This compound (J. Lu et al., 2021).

Multidrug Resistance Reversal

Another significant area of research is the reversal of multidrug resistance (MDR) in cancer treatments. For example, N-(4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]- phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide (GF120918) was identified as an optimized inhibitor of MDR, enhancing the efficacy of chemotherapeutic agents in resistant cancer cell lines, which may suggest potential applications for structurally similar compounds (F. Hyafil et al., 1993).

properties

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-20-15-8-10-18(11-9-15)14-6-4-13(5-7-14)17-16(19)12-2-3-12/h4-7,12,15H,2-3,8-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOHSLSHHJZGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)

![4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2530935.png)

![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)

![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2530951.png)

![2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2530952.png)